BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY.
Description
Significance of Polytopic Ligands in Supramolecular and Coordination Chemistry
Polytopic ligands are molecules that possess multiple binding sites, allowing them to coordinate with one or more metal centers simultaneously. This characteristic is fundamental to the fields of supramolecular and coordination chemistry, where the goal is to construct complex, multi-component assemblies with specific functions. The ability of polytopic ligands to direct the self-assembly of these structures is a powerful tool for creating novel materials with tailored properties. The controlled arrangement of metal ions and organic linkers can lead to the formation of intricate architectures such as coordination polymers, metal-organic frameworks (MOFs), and discrete molecular cages. These materials have a wide range of potential applications, including in catalysis, gas storage, and molecular sensing.
Evolution of Bipyridine Derivatives as Versatile Scaffolds for Functional Materials
Bipyridine and its derivatives are among the most widely studied classes of ligands in coordination chemistry. Their popularity stems from their excellent chelating ability, forming stable complexes with a vast array of metal ions. The versatility of the bipyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of the resulting metal complexes. sigmaaldrich.comnih.gov Over the years, simple bipyridine ligands have evolved into more complex, multi-functional architectures. This evolution has been driven by the desire to create materials with advanced functions, such as light-harvesting capabilities, redox activity, and specific catalytic activities. The introduction of various substituent groups onto the bipyridine framework can dramatically alter the properties of the resulting materials, making them suitable for applications in fields ranging from solar energy conversion to medicinal chemistry. sigmaaldrich.com
Structural Elucidation and Nomenclatural Aspects of BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY
The compound referred to as "BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY" is more formally known in the scientific literature as 4'-methyl-2,2'-bipyridine-4-carboxylic acid . The "BIS-(BIPYRIDIN)" part of the name likely alludes to its common use in forming complexes where two of these bipyridine ligands are attached to a central metal atom, a typical arrangement in coordination chemistry.
The structure of 4'-methyl-2,2'-bipyridine-4-carboxylic acid features a 2,2'-bipyridine (B1663995) core. One of the pyridine (B92270) rings is substituted at the 4-position with a carboxylic acid group (-COOH), and the other pyridine ring is substituted at the 4'-position with a methyl group (-CH3). This asymmetric design provides distinct functionalities at opposite ends of the molecule, making it a valuable building block for directed self-assembly.
The nomenclature of such ligands follows the systematic rules of organic chemistry, where the parent structure (2,2'-bipyridine) is named, and the positions and identities of the substituents are indicated by numbers and prefixes. The numbering of the bipyridine rings is crucial for unambiguously defining the structure.
Key Structural and Chemical Properties:
| Property | Value |
| IUPAC Name | 4'-methyl-2,2'-bipyridine-4-carboxylic acid |
| Molecular Formula | C12H10N2O2 |
| Molecular Weight | 214.22 g/mol chemimpex.com |
| Appearance | Beige solid researchgate.net |
| Melting Point | 277-283 °C researchgate.net |
| CAS Number | 103946-54-9 researchgate.net |
Overview of Research Directions for Advanced Functional Ligands
The development of advanced functional ligands like 4'-methyl-2,2'-bipyridine-4-carboxylic acid is a vibrant area of research with several key directions. One major focus is the design of new photosensitizers for dye-sensitized solar cells (DSSCs) and artificial photosynthesis. The ability to anchor the ligand to a semiconductor surface via the carboxylic acid group, while tuning the electronic properties with other substituents, is a significant advantage. nih.gov
Another important research avenue is the creation of supramolecular assemblies with unique photophysical and electrochemical properties. researchgate.netacs.orgnih.gov By coordinating these ligands to metal centers, researchers can construct elaborate architectures that can function as molecular wires, switches, or sensors. acs.org The study of the acid-base chemistry of these complexes provides valuable insights into their excited-state behavior, which is crucial for designing efficient light-driven processes. nih.govacs.org
Furthermore, the synthesis of novel bipyridine derivatives continues to be a priority. The development of efficient synthetic routes allows for the creation of a wider variety of ligands with precisely controlled structures and functionalities, opening up new possibilities for the design of advanced materials.
Detailed Research Findings
The ligand 4'-methyl-2,2'-bipyridine-4-carboxylic acid (MebpyCOOH) has been instrumental in the development of ruthenium-based photosensitizers. A study on a series of complexes with the general formula [Ru(LL)2(MebpyCOOH)]2+, where LL is another bipyridine-type ligand, has provided significant insights into their photophysical properties.
Photophysical Properties of Ruthenium Complexes with 4'-methyl-2,2'-bipyridine-4-carboxylic acid: nih.govacs.org
| Ancillary Ligand (LL) | Absorption Max (nm) | Emission Max (nm) | Lifetime (ns) | Ground-State pKa | Excited-State pKa* |
| bpy | 456 | 655 | 580 | 3.3 | 4.8 |
| phen | 454 | 645 | 720 | 3.3 | 4.7 |
| Me2bpy | 458 | 660 | 650 | 3.5 | 5.2 |
| Me4bpy | 460 | 665 | 700 | 3.7 | 5.4 |
| (MeO)2bpy | 468 | 675 | 450 | 3.4 | 4.5 |
| (EtO)2bpy | 470 | 680 | 430 | 3.4 | 4.5 |
| Cl2bpy | 472 | 700 | 80 | 2.8 | -1.4 |
| NO2phen | 478 | 720 | 50 | 2.5 | -0.5 |
Data presented for the protonated form of the complexes in aqueous solution.
The data reveals that the electronic nature of the ancillary ligands (LL) significantly influences the absorption and emission maxima, as well as the excited-state lifetimes and acid-base properties of the complexes. Electron-donating groups on the ancillary ligands generally lead to a red-shift in the absorption and emission spectra and an increase in the excited-state pKa, indicating that the MebpyCOOH ligand gains more of the metal-to-ligand charge transfer (MLCT) excited-state electron. nih.govacs.org Conversely, electron-withdrawing groups shift the MLCT to the ancillary ligand. nih.govacs.org
Properties
CAS No. |
136724-73-7 |
|---|---|
Molecular Formula |
C16H13N3O4.2C10H8N2.Ru |
Molecular Weight |
724.74 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for Bis Bipyridin 4/ Methyl 4 Carboxybipy
Retrosynthetic Analysis and Key Precursors for BIS-(BIPYRIDIN)-4,'-METHYL-4-CARBOXYBIPY
A retrosynthetic analysis of a complex ligand like bis-(bipyridin)-4,'-methyl-4-carboxy-bipyridine reveals that the primary building blocks are substituted pyridine (B92270) and bipyridine units. The central core, 4'-methyl-4-carboxy-2,2'-bipyridine, can be disconnected at the C-C bond between the two pyridine rings. This disconnection points to two key precursor types: a pyridine molecule bearing a methyl group and a reactive site for coupling (e.g., a halogen), and another pyridine molecule with a carboxylic acid (or a protected ester equivalent) and a complementary reactive site (e.g., a boronic acid or organotin group).
Further disconnection of the "bis-(bipyridin)" portion suggests that the central 4'-methyl-4-carboxy-2,2'-bipyridine core would be further functionalized, likely with halogen atoms, to allow for subsequent coupling reactions with additional 2-pyridyl units.
Key Precursors for Synthesis:
Halogenated Pyridines: Compounds like 2-bromopyridine, 2-chloropyridine, and their substituted derivatives (e.g., 2-bromo-4-methylpyridine) are fundamental electrophilic partners in cross-coupling reactions. wikipedia.orgorgsyn.org Scalable syntheses for key intermediates like 5,5'-dibromo-2,2'-bipyridine (B102527) have been developed from inexpensive starting materials. nih.gov
Organometallic Pyridines:
Pyridylboronic Acids/Esters: While 2-pyridylboronic acids can be unstable, stabilized versions like 2-pyridylboronic acid esters are highly effective for Suzuki-Miyaura coupling. researchgate.netdeepdyve.com 3- and 4-pyridylboronic acids are generally more stable and widely used. mdpi.com
Organotin Pyridines (for Stille Coupling): Stannylated pyridines, such as 2-tributylstannylpyridine, are effective nucleophilic partners. mdpi.comacs.org
Organozinc Pyridines (for Negishi Coupling): Pyridylzinc halides are powerful reagents known for their high reactivity and tolerance of various functional groups. orgsyn.orgorgsyn.org They can be prepared through transmetallation from pyridyllithium compounds or by direct reaction of pyridyl halides with activated zinc. orgsyn.org
Functionalized Pyridine Scaffolds: For the target molecule, precursors like 4-methyl-2-bromopyridine and a 2-bromo-4-pyridinecarboxylic acid derivative would be essential. The carboxylic acid is often protected as an ester during the coupling reactions to prevent side reactions.
Optimized Synthetic Pathways via Established Coupling Reactions
The construction of the C-C bonds linking the pyridine rings in complex bipyridine ligands is predominantly achieved through palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net
Suzuki-Miyaura Coupling: This is a widely used method for forming C(sp²)–C(sp²) bonds, valued for its use of generally stable and non-toxic organoboron reagents. mdpi.comlibretexts.org A major challenge is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity. mdpi.com The development of air-stable palladium catalysts and stabilized 2-pyridylboron compounds has significantly improved the reliability of this method for synthesizing 2,2'-bipyridines. researchgate.net
Stille Coupling: This reaction pairs an organotin compound with an organic halide and is noted for its high reactivity, sometimes succeeding where Suzuki coupling fails. mdpi.comacs.org However, the primary drawback is the toxicity of the organotin compounds. mdpi.comorgsyn.org Stille coupling allows for a modular design, enabling the introduction of different functional groups in a single step to create multifunctional ligands. acs.org
Negishi Coupling: Known for its high yields and mild reaction conditions, Negishi coupling is a powerful tool for preparing bipyridines. orgsyn.orgorgsyn.org It involves the reaction of an organozinc compound with an organic halide and demonstrates excellent tolerance for a wide range of functional groups, including esters and nitriles. wikipedia.orgorgsyn.org This functional group tolerance is particularly valuable for synthesizing complex, decorated ligands.
Ullmann Coupling: As one of the earliest methods, the Ullmann reaction traditionally uses copper to couple two aryl halides. researchgate.netwikipedia.org Classic Ullmann reactions often require harsh conditions (high temperatures) and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org Modern variations, sometimes using palladium and nickel catalysts or bimetallic systems, have been developed to make the conditions milder. mdpi.comwikipedia.orgpreprints.org
Wittig Reaction: While not a primary method for coupling pyridine rings directly, the Wittig reaction and related olefination methods are useful for modifying substituents on the bipyridine core, for example, to extend conjugation or add specific functionalities.
| Reaction | Nucleophile | Electrophile | Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Organoborane (e.g., R-B(OR)₂) | Organic Halide/Triflate | Palladium | Stable, low-toxicity reagents; well-studied. libretexts.org | Product inhibition of catalyst; instability of some 2-pyridylboronic acids. researchgate.netmdpi.com |
| Stille | Organostannane (e.g., R-SnBu₃) | Organic Halide/Triflate | Palladium | High reactivity; modular design possibilities. mdpi.comacs.org | Toxicity of tin reagents and byproducts. mdpi.comorgsyn.org |
| Negishi | Organozinc (e.g., R-ZnX) | Organic Halide/Triflate | Palladium/Nickel | High yields; mild conditions; excellent functional group tolerance. orgsyn.orgorgsyn.org | Requires preparation of moisture-sensitive organozinc reagents. |
| Ullmann | Aryl Halide | Aryl Halide | Copper (classic) | Effective for symmetrical biaryls. wikipedia.orgpreprints.org | Harsh reaction conditions; often requires stoichiometric copper. wikipedia.org |
Targeted Functionalization and Derivatization Approaches for Related Ligand Architectures
Once a core bipyridine or multi-bipyridine scaffold is assembled, further functionalization is often necessary to achieve the desired electronic and steric properties.
Stepwise Functionalization: A common strategy involves creating a di-halogenated bipyridine, such as 5,5'-dibromo-2,2'-bipyridine. This intermediate allows for selective, stepwise reactions. For instance, one bromine atom can be reacted via a Stille coupling, followed by a different coupling reaction at the second bromine position, allowing for the creation of unsymmetrically substituted ligands. nih.gov
Derivatization of Functional Groups: Pre-existing functional groups on the ligand can be chemically modified. For example, an ester group, such as in a 4-carboxy-bipyridine derivative, can be reduced to a primary alcohol using a reducing agent like sodium borohydride. acs.org This alcohol can then be used in further reactions. Amide coupling reactions are also frequently used to link bipyridine units, for instance, by reacting a bipyridine carboxylic acid (like isonicotinic acid) with a diaminoalkane. youtube.com
Nucleophilic Aromatic Substitution (SNAr): In certain activated systems, functional groups can be introduced by displacing a leaving group. Recently, trimethylammonium groups have been shown to be effective leaving groups on bipyridine rings, allowing for displacement by various nucleophiles (to form C-O, C-S, and C-F bonds) under mild conditions. acs.org This method benefits from easier purification compared to reactions using halo-bipyridines. acs.org
Green Chemistry Principles and Sustainable Synthesis Methodologies
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridine and bipyridine derivatives to reduce environmental impact. rasayanjournal.co.innih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govacs.org For pyridine synthesis, it often leads to significantly shorter reaction times (minutes instead of hours), higher yields, and purer products compared to conventional heating methods. nih.govacs.org
Mechanochemistry: This solvent-free approach involves the use of mechanical energy, such as ball milling, to drive chemical reactions. digitellinc.comnih.gov Mechanochemical synthesis of bipyridine-metal complexes has been shown to be highly efficient, affording quantitative yields in short reaction times without the need for bulk solvents or purification. digitellinc.comnih.gov This method boasts a very low E-factor (Environmental factor) and high Effective Mass Yield (EMY). digitellinc.com
Solvent-Free and Alternative Solvent Reactions: Eliminating hazardous organic solvents is a key goal of green chemistry. rasayanjournal.co.inmdpi.com This can be achieved through solvent-free reactions (e.g., mechanochemistry) or by using more environmentally benign solvents like water or ionic liquids. rasayanjournal.co.in
Catalytic C-H Activation: Direct C-H bond activation is an atom-economical strategy that avoids the need for pre-functionalized starting materials (like halides or organometallics). mdpi.com Dehydrogenative coupling of pyridines using ruthenium or palladium catalysts represents a promising, environmentally friendly route to bipyridines. mdpi.com
| Technique | Principle | Advantages | Reference Example |
|---|---|---|---|
| Microwave Synthesis | Rapid heating via dielectric interactions | Shorter reaction times, higher yields, pure products. nih.govacs.org | One-pot, four-component synthesis of pyridine derivatives. acs.org |
| Mechanochemistry | Solvent-free reaction via mechanical force (milling) | Eliminates bulk solvents, high efficiency, short reaction times. digitellinc.comnih.gov | Synthesis of bipyridine-metal complexes. nih.gov |
| C-H Activation | Direct functionalization of C-H bonds | High atom economy, reduces synthetic steps. mdpi.com | Dimerization of 4-substituted pyridines using a diruthenium catalyst. mdpi.com |
| Use of Greener Solvents | Replacing hazardous solvents with benign alternatives | Reduced environmental impact and toxicity. rasayanjournal.co.in | Ullmann coupling in aqueous solutions. researchgate.net |
Purity Assessment and Isolation Techniques for Complex Organic Ligands
The isolation and purification of the final ligand are critical steps to ensure its suitability for subsequent applications, particularly in the formation of well-defined metal complexes.
Chromatography: Column chromatography is the most common technique for purifying organic ligands. Silica (B1680970) gel is frequently used as the stationary phase, with a solvent system (eluent) chosen to effectively separate the desired product from unreacted starting materials and byproducts. youtube.com For ionic or highly polar compounds, such as metal complexes of bipyridines, ion-exchange chromatography is a powerful method. For example, SP Sephadex C-25, a cation-exchange resin, has been successfully used to separate meridional and facial isomers of ruthenium(II) tris-bipyridine complexes. rsc.orgresearchgate.netscispace.com Gel filtration chromatography (e.g., on Sephadex LH-20) can also be used for purification. mdpi.com
Crystallization/Precipitation: Purification can often be achieved by crystallization from a suitable solvent or solvent mixture. This relies on the difference in solubility between the product and impurities at a given temperature. Fractional precipitation, where a non-solvent is added to a solution of the product to selectively precipitate the desired compound, is also a useful technique. youtube.com However, fractional crystallization is not always effective, especially for separating mixtures of similar isomers. rsc.orgresearchgate.net
Characterization and Purity Assessment: The identity and purity of the synthesized ligand must be confirmed through various analytical techniques.
NMR Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of the compound. nih.gov
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for determining the exact elemental composition. mdpi.com
Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen, which is a fundamental measure of purity. researchgate.net
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., C=O of a carboxylic acid). nih.gov
Coordination Chemistry and Metal Complexation Principles of Bis Bipyridin 4/ Methyl 4 Carboxybipy
Complexation Kinetics and Thermodynamics with Diverse Transition Metal Ions
The formation of complexes between 4'-methyl-2,2'-bipyridine-4-carboxylic acid and transition metal ions is governed by both kinetic and thermodynamic principles. The thermodynamic stability of these complexes is significantly enhanced by the chelate effect, a phenomenon observed when a polydentate ligand, such as a bipyridine, binds to a metal ion. libretexts.orguwimona.edu.jm The formation of a five-membered chelate ring upon coordination of the two nitrogen atoms of the bipyridine moiety to a metal center is entropically favored over the coordination of two separate monodentate ligands. libretexts.orguwimona.edu.jm
Kinetic studies of complex formation and dissociation reveal the lability or inertness of the resulting complexes. The rates of these reactions are influenced by factors such as the nature of the metal ion, its d-electron configuration, and the solvent. researchgate.net For instance, complexes with d3 and low-spin d6 configurations, like Cr(III) and Co(III), are generally inert due to their high ligand field stabilization energy (LFSE). researchgate.net In contrast, complexes of high-spin d-metal ions are typically labile. The kinetics of hydride transfer from rhenium complexes containing substituted bipyridine ligands have been studied, providing insights into the electronic effects of substituents on reaction rates. nih.gov
Table 1: Illustrative Stability Constants for Bipyridine-type Complexes
| Metal Ion | Ligand Type | Log β |
|---|---|---|
| Ni²⁺ | 2,2'-bipyridine (B1663995) | 10.4 |
| Cu²⁺ | 2,2'-bipyridine | 11.9 |
| Zn²⁺ | 2,2'-bipyridine | 7.7 |
| Fe³⁺ | Hydroxypyridinone | 26.9 |
| Th⁴⁺ | Hydroxypyridinone | 41.7 |
Note: This table provides representative data for similar ligand systems to illustrate general trends in stability. researchgate.netescholarship.org
Ligand Field Theory and Electronic Structure Perturbations in Formed Complexes
The electronic properties of metal complexes containing 4'-methyl-2,2'-bipyridine-4-carboxylic acid are significantly influenced by the interaction between the metal d-orbitals and the ligand orbitals, a concept explained by Ligand Field Theory (LFT). The bipyridine moiety acts as a strong σ-donor and a π-acceptor ligand. The nitrogen lone pairs donate electron density to the metal's d-orbitals, while the π* orbitals of the bipyridine rings can accept electron density from filled metal d-orbitals through back-bonding. wikipedia.org
This interaction leads to a splitting of the metal's d-orbitals into different energy levels. The magnitude of this splitting, denoted as Δo for octahedral complexes, determines the electronic spectrum and magnetic properties of the complex. The electronic transitions between these split d-orbitals (d-d transitions) and from the metal to the ligand (metal-to-ligand charge transfer, MLCT) are observable in the UV-Vis absorption spectrum. wikipedia.orgresearchgate.net Bipyridine complexes are well-known for their intense MLCT bands, which are often responsible for their vibrant colors. wikipedia.org
Stereochemical Control and Chirality Induction in Metal-Ligand Assemblies
The geometry of transition metal complexes is a critical factor in their function, with common shapes including octahedral, square planar, and tetrahedral arrangements. ntu.edu.sg The formation of tris-bipyridyl complexes with octahedral metals, such as [M(4'-methyl-4-carboxy-2,2'-bipyridine)3]n+, inherently introduces chirality. wikipedia.org These complexes can exist as a pair of non-superimposable mirror images, known as enantiomers, designated as Δ (delta) and Λ (lambda). nih.govresearchgate.net
The asymmetric nature of the 4'-methyl-2,2'-bipyridine-4-carboxylic acid ligand can be exploited for stereochemical control during the formation of metal-ligand assemblies. While the ligand itself as drawn is not chiral, the formation of larger, more complex structures can lead to chirality. The use of chiral bipyridine ligands is a well-established strategy for inducing asymmetry in metal complexes, which is particularly important in the field of asymmetric catalysis. researchgate.net The specific placement of the methyl and carboxyl groups can influence the packing of ligands around a metal center, potentially favoring the formation of one diastereomer over another in more complex systems. mdpi.com
Multi-nuclear Complex Formation and Directed Self-Assembly Processes
The bifunctional nature of 4'-methyl-2,2'-bipyridine-4-carboxylic acid makes it an excellent building block for the construction of multi-nuclear complexes and for directed self-assembly. The bipyridine unit can chelate to one metal center, while the carboxylate group can coordinate to a second metal ion, acting as a bridging ligand. This allows for the formation of dimeric, oligomeric, or polymeric coordination networks. rsc.org
Directed self-assembly utilizes non-covalent interactions, such as metal-ligand coordination and hydrogen bonding, to spontaneously form well-defined supramolecular architectures. researchgate.netrsc.org The carboxylate group of the ligand is particularly adept at forming hydrogen bonds, which can further direct the assembly of complex structures in the solid state. researchgate.net By carefully selecting the metal ions and reaction conditions, it is possible to control the dimensionality and topology of the resulting coordination polymers or metal-organic frameworks (MOFs). rsc.org These materials are of great interest for applications in catalysis, gas storage, and sensing.
Chelate Ring Conformation and Stability of Coordination Bonds
The formation of a five-membered chelate ring upon the coordination of the 2,2'-bipyridine moiety is a key contributor to the thermodynamic stability of the resulting metal complexes. libretexts.orguwimona.edu.jm For the bidentate ligand to coordinate, the two pyridine (B92270) rings must adopt a cis-conformation. There is a certain degree of strain energy associated with this conformational change from the preferred trans-conformation of the free ligand. nih.gov
The stability of the coordination bonds is also influenced by the nature of the metal ion and the substituents on the ligand. The methyl group on the 4'-position is not expected to introduce significant steric hindrance, allowing for strong coordination. The carboxylate group at the 4-position can potentially participate in intramolecular hydrogen bonding or coordinate to the same or a different metal center, which can further influence the stability and conformation of the chelate ring. The planarity of the bipyridine ligand facilitates electron delocalization, which contributes to the robustness of the metal-ligand bond. wikipedia.org
Characterization of Coordination Modes via Advanced Spectroscopic Techniques (Methodological Focus)
A variety of advanced spectroscopic techniques are employed to elucidate the coordination modes of 4'-methyl-2,2'-bipyridine-4-carboxylic acid in its metal complexes.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing the structure of diamagnetic complexes in solution. The chemical shifts of the protons on the bipyridine rings are sensitive to the coordination environment. Upon complexation, significant shifts in the proton signals are observed, which can help to determine the binding mode of the ligand. nih.govrsc.orgchemicalbook.com For paramagnetic complexes, the NMR spectra can be more complex but can still provide valuable structural information. nih.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to probe the electronic transitions within the metal complexes. The positions and intensities of the d-d and MLCT absorption bands provide information about the geometry of the complex, the oxidation state of the metal, and the nature of the metal-ligand bonding. mdpi.comresearchgate.net
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is particularly useful for identifying the coordination of the carboxylate group. The stretching frequency of the C=O bond in the IR spectrum will shift upon coordination to a metal ion, and the nature of this shift can help to distinguish between monodentate, bidentate, or bridging coordination modes. researchgate.netsciencepublishinggroup.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complexes and can provide information about their stoichiometry. researchgate.net
Table 2: Spectroscopic Techniques and Their Applications in Characterizing Coordination Complexes
| Technique | Information Obtained |
|---|---|
| ¹H, ¹³C NMR | Ligand binding mode, solution structure of diamagnetic complexes. rsc.orgchemicalbook.com |
| UV-Vis | Electronic transitions (d-d, MLCT), coordination geometry. mdpi.comresearchgate.net |
| IR/Raman | Vibrational modes, coordination of functional groups (e.g., carboxylate). researchgate.netsciencepublishinggroup.com |
| X-ray Crystallography | Precise solid-state structure, bond lengths, and angles. rsc.org |
Redox and Photophysical Investigations of Bis Bipyridin 4/ Methyl 4 Carboxybipy Complexes
Electrochemical Mechanisms and Electron Transfer Pathways in Ligand-Metal Systems
The electrochemical behavior of bis-(bipyridine) transition metal complexes is fundamental to their application in areas requiring electron transfer, such as photocatalysis and molecular electronics. The redox mechanisms are typically centered on both the metal ion and the bipyridine ligands. In many ruthenium-based complexes, for example, the electrochemistry is characterized by a reversible one-electron oxidation of the metal center, commonly the Ru(II)/Ru(III) couple. nih.govnih.gov The precise potential at which this oxidation occurs can be finely tuned by modifying the electronic properties of the ligands. acs.org For instance, in a series of luminescent cis-bis(bipyridyl)ruthenium(II) complexes with 1,2-azolylamidino ligands, reversible Ru(II)/Ru(III) oxidations were observed in the range of +1.13 to +1.25 V versus a saturated calomel (B162337) electrode (SCE). nih.govnih.gov
The ligands themselves are redox-active and can accept electrons, leading to reductions that are localized on the π-conjugated system of the bipyridine units. By chemically modifying the bipyridine architecture, it is possible to create systems capable of multi-electron transfer. A notable strategy involves converting standard two-electron redox-active bipyridine architectures into four-electron systems, which feature multiple, fully reversible redox events and can achieve high electrochemical stability at strongly negative potentials. nih.gov
| Complex Type | Redox Process | Potential (vs. SCE) | Reference |
| cis-[Ru(bipy)₂(NH═C(R)az*-κ²N,N)]²⁺ | Ru(II)/Ru(III) Oxidation | +1.13 V to +1.25 V | nih.gov, nih.gov |
Luminescence Mechanisms and Excited State Dynamics in Transition Metal Complexes
The luminescence of transition metal complexes, such as those involving bis-(bipyridine) ligands, is a widely studied phenomenon with applications in sensors, displays, and bioimaging. researchgate.net The emission is typically phosphorescence, originating from a triplet excited state. Upon absorption of light, the complex is promoted to a singlet excited state, which then undergoes intersystem crossing to a longer-lived triplet state. researchgate.net
For many ruthenium bis-(bipyridine) complexes, the emissive state is a metal-to-ligand charge transfer (³MLCT) state. nih.gov In this state, an electron has been promoted from a metal-centered d-orbital to a ligand-centered π* orbital. instras.com The formation and decay of this ³MLCT state involve distinct structural and energetic changes. For example, studies on ruthenium(II) bis(2,2'-bipyridine)(4,4'-dicarboxy-2,2'-bipyridine) using photoacoustic calorimetry revealed that the ³MLCT state formation leads to a volume change of -8 mL mol⁻¹ and enthalpy changes of 13-17 kcal mol⁻¹. nih.gov
The dynamics of the excited state are complex and involve competition between radiative decay (luminescence) and non-radiative decay pathways. instras.com One significant non-radiative pathway is thermal accessibility of a non-emissive metal-centered (³MC) state. acs.orgnih.gov Population of this dissociative ³MC state can lead to ligand loss and quenching of luminescence. The energy gap between the emissive ³MLCT state and the quenching ³MC state is a critical factor determining the complex's photostability and emission quantum yield. Incorporating strong σ-donor ligands or cyclometalating ligands can raise the energy of the ³MC state, thereby enhancing luminescence. nih.gov The surrounding environment also plays a crucial role; increasing the rigidity of the medium, such as embedding the complex in a polymer matrix, can favor the desired ³MLCT state over the ligand-dissociating MC state. acs.org
In some systems, particularly those with platinum(IV), the emission can originate from ligand-centered (³LC) excited states involving the diimine ligand. nih.gov The quantum yields of these complexes can be significant, reaching up to 0.58 in a solid matrix at room temperature, and can be enhanced by introducing bulky substituents on the diimine ligand to afford protection. nih.gov
| Complex | Excited State Type | Emission Lifetime | Quantum Yield (Φ) | Reference |
| [Ru(bpy)₃]²⁺ in degassed ethanol | ³MLCT | 700 ns | - | acs.org |
| Pt(trz)₂(dbbpy)₂ in PMMA | ³LC | - | 0.58 | nih.gov |
| Pt(trz)₂(dbbpy)₂ in solution | ³LC | - | 0.18 | nih.gov |
Energy Transfer and Photosensitization Phenomena
Bis-(bipyridine) metal complexes are exemplary photosensitizers, capable of absorbing light and initiating subsequent chemical processes through energy or electron transfer. digitellinc.com This property is the cornerstone of their use in applications like artificial photosynthesis and dye-sensitized solar cells (DSSCs). researchgate.netdigitellinc.com
In a typical DSSC, a ruthenium-based dye complex containing functionalized bipyridine ligands (such as the N3 dye, cis-bis(isothiocyanato)bis(2,2′-bipyridyl-4,4′-dicarboxylato)ruthenium(II)) is anchored to the surface of a wide-bandgap semiconductor, like titanium dioxide (TiO₂). researchgate.netosti.gov The process of photosensitization unfolds as follows:
Light Absorption: The complex absorbs a photon, promoting it to an excited state, typically a metal-to-ligand charge transfer (MLCT) state. osti.gov This transition effectively moves an electron from the metal center to a π* orbital of a ligand. osti.gov
Electron Injection: If the energy of the excited state is higher than that of the semiconductor's conduction band, the excited electron can be rapidly injected from the complex into the TiO₂. researchgate.netosti.gov This creates an oxidized dye molecule and an electron in the conduction band, which then flows through an external circuit to produce an electric current. researchgate.net
Dye Regeneration: The oxidized dye is subsequently reduced back to its ground state by a redox mediator (e.g., an iodide/triiodide couple) in the surrounding electrolyte, preparing it for another cycle of light absorption.
The efficiency of these processes is critically dependent on the kinetics of electron injection versus the excited state lifetime of the sensitizer. The electronic coupling between the dye's anchoring groups (like the carboxylate functions) and the semiconductor surface is vital for facilitating rapid and efficient electron transfer. Computational studies on Ru-bipyridine-sensitized TiO₂ clusters help elucidate the nature of the MLCT excitations and their coupling to the semiconductor's electronic states, guiding the design of more efficient sensitizers. osti.gov
Influence of Ligand Substitution and Coordination Environment on Electronic Transitions
Ligand Substitution:
Electronic Effects: Attaching electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., carboxyl, bromo) to the bipyridine rings alters the energy of the ligand's π* orbitals. Electron-donating groups generally raise the energy of the π* orbitals, while withdrawing groups lower it. This directly impacts the energy of MLCT transitions. For instance, in a series of platinum(IV) complexes, introducing electron-donating tert-butyl or methoxy (B1213986) groups to the bipyridine ligand caused a hypsochromic (blue) shift in the lowest-energy π-π* transition. nih.gov
Steric Effects: Introducing bulky substituents, such as tert-butyl groups, can have profound effects on the complex's properties. Sterically demanding ligands can influence the geometry of the complex and may provide a protective shell that shields the emissive state from solvent-induced deactivation pathways, often leading to higher quantum yields. acs.orgnih.gov
π-Conjugation: Extending the π-system of the bipyridine ligand, for example by creating oligo(p-phenylene ethynylene) linkages, is a reliable method to reduce the HOMO-LUMO gap. nih.gov This leads to a bathochromic (red) shift in the absorption and emission spectra, allowing the complex to utilize lower-energy visible light more effectively. nih.gov
Coordination Environment: The nature of the ligands surrounding the central metal ion, not just the primary bipyridine ligands, significantly influences the excited-state dynamics. Even with similar π-π* absorption bands, changing an ancillary ligand can drastically alter the excited-state lifetime and deactivation pathways. rsc.org Furthermore, the physical environment, such as the rigidity of a polymer matrix versus a fluid solution, can control the competition between different excited states (e.g., MLCT vs. MC), thereby dictating the photochemical outcome, such as luminescence versus ligand dissociation. acs.org The nature of the counter-ion in the crystal lattice can also influence the supramolecular assembly through hydrogen bonding, which can in turn affect the material's bulk properties. rsc.org
| Modification | Effect | Observation | Reference |
| Electron-donating groups on bpy | Raises π* orbital energy | Hypsochromic (blue) shift of absorption | nih.gov |
| Extended π-conjugation of bpy | Reduces HOMO-LUMO gap | Bathochromic (red) shift of absorption | nih.gov |
| Bulky substituents on bpy | Steric protection | Increased emission quantum yield | nih.gov |
| Increased environmental rigidity | Favors MLCT over MC state | Suppression of ligand dissociation | acs.org |
Time-Resolved Spectroscopic Methodologies for Excited State Characterization
Understanding the intricate mechanisms of photo-induced processes in bis-(bipyridine) complexes requires specialized techniques capable of tracking structural and electronic changes on extremely short timescales, from femtoseconds to microseconds. Time-resolved spectroscopy is the primary tool for this purpose. instras.comuni-bonn.de
Time-Resolved Infrared (TRIR) Spectroscopy: This pump-probe technique provides a "snapshot" of the vibrational spectrum of a molecule at a specific time after photoexcitation. instras.com Since vibrational frequencies are highly sensitive to changes in electron density and bonding, TRIR can directly probe the structure of transient excited states. For example, in rhenium carbonyl complexes with bipyridine ligands, the carbonyl stretching frequencies (ν(CO)) shift to lower energy in the MLCT excited state, providing direct evidence of the charge transfer. instras.com TRIR is invaluable for distinguishing between different types of excited states, such as MLCT, ligand-centered (LC), or metal-centered (MC) states, which each have a unique vibrational signature. instras.com
Time-Resolved Resonance Raman (TR³) Spectroscopy: This technique offers complementary information to TRIR. By tuning the probe laser wavelength to be in resonance with an electronic absorption of a transient species, the Raman signal of that species is dramatically enhanced. instras.com This provides high sensitivity and selectivity for probing the excited state. For MLCT states, the resulting TR³ spectrum often resembles the resonance Raman spectrum of the chemically reduced bipyridine radical anion, confirming the localization of the transferred electron on the ligand. instras.com TR³ is also sensitive enough to "fingerprint" excited states, allowing for the differentiation of complexes with even slight changes in ligand substitution, such as comparing a bipyridine ligand to a 4,4′-dimethyl-2,2′-bipyridine ligand. instras.com
Time-Resolved Photoacoustic Calorimetry (PAC): This method measures the heat released and the volume changes that occur following photoexcitation. nih.gov It provides crucial thermodynamic information about excited states, such as their formation enthalpies and associated structural volume changes (e.g., due to solvent reorganization or changes in bond lengths). nih.gov
Together, these advanced spectroscopic methodologies allow researchers to construct a detailed picture of the entire photophysical pathway, from initial light absorption and excited-state formation to the subsequent processes of energy transfer, electron transfer, or non-radiative decay. instras.comuni-bonn.de
Applications in Catalysis and Electrocatalysis Utilizing Bis Bipyridin 4/ Methyl 4 Carboxybipy Complexes
Homogeneous Catalytic Systems for Organic Transformations
Complexes of bis-(bipyridin)-4,'-methyl-4-carboxy-bipyridine, particularly with ruthenium, are effective homogeneous catalysts for a variety of organic reactions. The ligand's electronic properties, influenced by the methyl and carboxylic acid groups, play a crucial role in modulating the reactivity of the metal center.
Mechanistic Investigations of Catalytic Cycles
Mechanistic studies of catalysis involving ruthenium bipyridine complexes reveal intricate pathways. For instance, in oxidation reactions, the catalytic cycle often involves the formation of high-valent metal-oxo species. A comprehensive investigation into ruthenium-catalyzed C-H hydroxylation highlighted that the stability of the bipyridyl ligands is paramount for catalyst efficiency. researchgate.net Ligand dissociation was identified as a primary pathway for catalyst deactivation, with the dissociated bipyridine being oxidized to an N-oxide that can then act as a catalyst poison. researchgate.net In the context of CO2 reduction, the mechanism for complexes like [Ru(bpy)2(CO)2]^2+ involves multiple electron and proton transfer steps. Theoretical studies based on density functional theory (DFT) suggest that the process can proceed through a hydride intermediate, [Ru(bpy)2(CO)H]+, which is considered the active species in the reduction of CO2 to formate (B1220265) in non-aqueous solutions. rsc.org The formation of dimeric Ru(I)-Ru(I) species has also been proposed to influence the product selectivity between CO and formate. rsc.org
Ligand Design Principles for Enhanced Catalytic Activity and Selectivity
The design of ligands is a cornerstone of developing efficient and selective catalysts. For bipyridine-based ligands like 4'-methyl-4'-carboxy-2,2'-bipyridine, the introduction of substituents allows for the systematic tuning of the catalyst's properties. Electron-donating groups, such as methyl groups, can increase the electron density at the metal center, which can, in turn, affect the redox potentials of the complex. chemistryviews.org This principle was demonstrated in a series of trans-(Cl)-[Ru(L)(CO)2Cl2]-type complexes, where amide groups on the bipyridine ligand influenced the LUMO energy level and, consequently, the first reduction potential. chemistryviews.org This shift in reduction potential was found to correlate exponentially with the turnover frequencies for photocatalytic CO2 reduction. chemistryviews.org The carboxylic acid group is not only a key feature for anchoring the complex to surfaces but also influences the photophysical properties through its protonation state. nih.gov The design can also involve creating a chiral environment around the metal center to induce stereoselectivity.
Chemo-, Regio-, and Stereoselectivity Control
Controlling selectivity is a major goal in catalysis. While specific examples for bis-(bipyridin)-4,'-methyl-4-carboxy-bipyridine complexes in controlling chemo-, regio-, and stereoselectivity in complex organic synthesis are not extensively documented in the primary literature, the principles of ligand design provide a clear framework for how such control can be achieved.
Chemo- and Regioselectivity: The electronic and steric properties of the ligands are critical in directing the outcome of a reaction. For instance, in palladium-catalyzed reactions, ligand control has been shown to override the inherent electronic bias in the carbofunctionalization of dienes, leading to high regioselectivity. nih.gov The use of specific phosphine (B1218219) ligands directed the heteroannulation of o-bromoanilines with branched 1,3-dienes to afford 3-substituted indolines with excellent regioselectivity. nih.gov Similarly, the strategic placement of functional groups on bipyridine ligands can influence the regioselective functionalization of the bipyridine itself, which is a precursor to forming targeted catalyst structures. researchgate.net
Stereoselectivity: The introduction of chirality into the ligand framework is the most common strategy for achieving enantioselective catalysis. Chiral bipyridine ligands have been successfully employed in a variety of asymmetric transformations. For example, newly designed axially chiral bipyridine ligands have been used in copper-catalyzed ring-opening reactions, achieving high efficiency and stereoselectivity. mdpi.com Another approach involves using chiral 2,2'-bipyridinediol ligands in iron(II)-catalyzed asymmetric Mukaiyama aldol (B89426) and thia-Michael reactions, where the steric bulk of substituents on the ligand was crucial for chiral induction. acs.org While the 4'-methyl-4-carboxy-2,2'-bipyridine ligand is itself achiral, it can be incorporated into a chiral environment, for instance, by coordination to a metal center that also bears chiral ancillary ligands, to create a stereoselective catalyst.
Heterogeneous Catalysis and Surface-Supported Architectures
The carboxylic acid group of the 4'-methyl-4'-carboxy-2,2'-bipyridine ligand is ideal for anchoring the complex onto solid supports, transforming a homogeneous catalyst into a heterogeneous one. This approach offers the benefits of easy catalyst separation and recycling.
Ruthenium mono(bipyridine) carbonyl complexes have been deposited onto silica (B1680970) supports for use in the water-gas shift reaction. capes.gov.br The catalytic activity of these supported complexes was significantly enhanced by chemical activation with a base like NaOH. capes.gov.br In another example, ruthenium racemization catalysts were immobilized on mesoporous cellular foams (MCFs) and SBA-15. mdpi.com The MCF-supported catalyst demonstrated high activity in the racemization of secondary alcohols and could be recycled multiple times with minimal loss of activity in the initial cycles. mdpi.com
Furthermore, these complexes can be used as building blocks for metal-organic frameworks (MOFs). A rhenium bipyridine complex was incorporated into a covalent-organic framework (COF) with metalloporphyrins, creating a heterobimetallic framework with two distinct metal sites for CO2 reduction. nih.gov The resulting COF showed electrocatalytic activity for CO2 reduction, with the cobalt-metalated version achieving a faradaic efficiency of 18(2)%. nih.gov
Table 1: Performance of Surface-Supported Catalysts
| Catalyst System | Support Material | Reaction | Key Performance Metrics |
|---|---|---|---|
| [{Ru(bpy)(CO)2Cl}2]/SiO2 | Silica (SiO2) | Water-Gas Shift | Turnover frequency up to 14,500 (mol CO2 (Ru mol)⁻¹ (24 h)⁻¹) at 150 °C. capes.gov.br |
| Ru(2)-cBn-fMCF | Mesocellular Foams (MCFs) | Racemization of 1-phenylethanol | Complete racemization within 24 h; recyclable for at least two cycles with no significant loss of activity. mdpi.com |
Photocatalytic Systems for Energy Conversion and Organic Synthesis
Ruthenium bipyridine complexes are renowned for their photophysical properties, making them excellent candidates for photocatalysis. The bis-(bipyridin)-4,'-methyl-4-carboxy-bipyridine architecture, when complexed with ruthenium, forms a potent photosensitizer that can absorb visible light and initiate redox reactions.
These complexes have been extensively studied in the context of artificial photosynthesis, particularly for the photocatalytic reduction of CO2. The turnover frequencies (TOFs) for CO2 reduction to both CO and formate were found to be significantly influenced by the electronic properties of the bipyridine ligands. chemistryviews.org An increase in the electron-donating ability of the substituents on the bipyridine ligand can lead to a negative shift in the reduction potential, which in turn enhances the reaction rates. chemistryviews.org
In addition to energy conversion, these photocatalytic systems are employed in organic synthesis. Ruthenium(II) complexes with polypyridyl ligands have been used for the photooxidation of thioethers to sulfoxides with high efficiency. acs.org In some cases, these catalysts have demonstrated exceptionally high turnover numbers, reaching up to 1,000,000 in the oxidation of 4-methoxythioanisole. rsc.org The general mechanism for these photoredox reactions involves the excitation of the ruthenium complex by visible light, followed by either a reductive or oxidative quenching cycle to generate highly reactive intermediates that can then engage with the organic substrate. scispace.comresearchgate.net
Table 2: Selected Photocatalytic Applications
| Catalyst | Reaction | Product | Key Performance Metrics |
|---|---|---|---|
| trans-(Cl)-[Ru(L)(CO)2Cl2] type | CO2 reduction | CO and formate | TOFs increase exponentially with a negative shift in the first reduction potential. chemistryviews.org |
| [Ru(phen)(bpy)2]^2+ type | Oxidation of 4-methoxythioanisole | 4-methoxythioanisole sulfoxide | Turnover number up to 1,000,000. rsc.org |
Electrocatalytic Applications in Small Molecule Activation and Energy Production
The redox-active nature of bis-(bipyridin)-4,'-methyl-4-carboxy-bipyridine complexes makes them suitable for electrocatalytic applications, particularly for the activation of small molecules like CO2. The electrocatalytic reduction of CO2 to value-added products such as carbon monoxide (CO) and formic acid is a field of intense research aimed at mitigating greenhouse gas emissions and producing alternative fuels.
Ruthenium and rhenium bipyridine complexes are among the most studied molecular electrocatalysts for CO2 reduction. The catalytic process is typically initiated by the electrochemical reduction of the metal complex. The ligand framework plays a crucial role in stabilizing the reduced states and mediating the electron transfer to the CO2 substrate. The presence of substituents on the bipyridine ligands can significantly impact the catalyst's performance. For instance, in a series of rhenium(I) tricarbonyl complexes, the position of an aniline (B41778) substituent on the bipyridine ligand had a profound effect on the turnover frequency for CO2 reduction. nsf.gov The meta-substituted aniline complex exhibited a TOF of 239 s⁻¹, significantly outperforming the benchmark Re(bpy)(CO)3Cl. nsf.gov
In many cases, the electrocatalytic reduction of CO2 is highly selective for CO formation, with Faradaic efficiencies often exceeding 80-90%. nsf.govosti.gov The mechanism is thought to involve the formation of a metal-hydride or a metal-CO2 adduct. The selectivity between CO and formate can be influenced by the reaction conditions, such as the solvent and the presence of proton sources, as well as by the electronic properties of the catalyst, which can be tuned by the ligand design. rsc.org
Table 3: Electrocatalytic CO2 Reduction Performance of Related Bipyridine Complexes
| Catalyst | Product | Faradaic Efficiency (FE) | Turnover Frequency (TOF) / s⁻¹ |
|---|---|---|---|
| Rhenium complex with meta-aniline substituted bipyridine | CO | ≥89% | 239 |
| Rhenium complex with ortho-aniline substituted bipyridine | CO | ≥89% | 123 |
| Rhenium complex with para-aniline substituted bipyridine | CO | ≥89% | 109 |
Data for TOF and FE are from reference nsf.gov for Rhenium complexes and reference osti.gov for the Ruthenium complex.
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| bpy | 2,2'-bipyridine (B1663995) |
| 4'-methyl-4-carboxy-bipyridine | 4'-methyl-2,2'-bipyridine-4-carboxylic acid |
| dtbpy | 4,4'-di-tert-butyl-2,2'-bipyridine |
| phen | 1,10-phenanthroline |
| dppz | dipyrido[3,2-a:2',3'-c]phenazine |
| PAd2nBu | Di(1-adamantyl)-n-butylphosphine |
| MCFs | Mesoporous Cellular Foams |
| SBA-15 | Santa Barbara Amorphous No. 15 |
| MOF | Metal-Organic Framework |
| COF | Covalent-Organic Framework |
| TEOA | Triethanolamine |
| BIH | 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazoline |
Bio-inspired Catalysis and Enzyme Mimicry
Complexes of bis-(bipyridin)-4/'-methyl-4-carboxy-bipyridine, particularly with ruthenium, are emerging as significant players in the field of bio-inspired catalysis and enzyme mimicry. This section delves into their application in creating artificial systems that replicate the function of natural enzymes, focusing on their role in mimicking biological oscillating reactions and forming artificial metalloenzymes.
The unique photophysical and electrochemical properties of ruthenium polypyridyl complexes make them ideal candidates for the development of artificial enzymes. nih.gov The functionalized bipyridine ligand, 4'-methyl-4-carboxy-bipyridine, allows for the fine-tuning of these properties, a crucial aspect in mimicking the highly specific and efficient nature of biological catalysts. nih.govmdpi.com
A notable area of bio-inspired catalysis involving related ruthenium-bipyridine complexes is the Belousov-Zhabotinsky (BZ) reaction. nih.gov This reaction is a classical example of a chemical oscillator, and it is often studied as a model for understanding complex biological phenomena such as metabolic regulation and neuronal activity. Research has demonstrated that ruthenium(II) complexes containing bipyridine ligands can act as catalysts for the BZ reaction. nih.gov Specifically, a complex featuring a ligand structurally similar to 4'-methyl-4-carboxy-bipyridine, namely N-allyl-4'-methyl-[2,2'-bipy]-4-carboxamide, has been successfully employed as a catalyst in this oscillating chemical reaction. nih.gov This suggests that bis-(bipyridin)-4/'-methyl-4-carboxy-bipyridine complexes could also serve as effective catalysts, providing a platform for creating and studying artificial systems that mimic biological oscillators.
The design of artificial metalloenzymes represents another significant frontier in bio-inspired catalysis. acs.org This approach involves the integration of a synthetic catalytic cofactor, such as a ruthenium-bipyridine complex, into a biological scaffold, typically a protein. This combination leverages the catalytic prowess of the metal complex and the substrate specificity and controlled environment provided by the protein matrix. For instance, ruthenium-based water oxidation catalysts have been incorporated into bovine carbonic anhydrase to create artificial enzymes for photocatalytic water oxidation. acs.org The carboxylic acid group on the 4'-methyl-4-carboxy-bipyridine ligand is particularly amenable to covalent attachment to protein residues, making complexes of this ligand promising candidates for the construction of such artificial metalloenzymes. nih.gov
The catalytic activity of these bio-inspired systems is intrinsically linked to the electronic and steric properties of the ligands. The methyl and carboxyl groups on the bipyridine ligand of the title compound play a crucial role in modulating the redox potential and reactivity of the central ruthenium atom, thereby influencing the catalytic efficiency. mdpi.com
| Enzyme/Biological Process Mimicked | Catalyst Type | Key Features of the Bipyridine Ligand | Potential Application |
| Oscillating Biological Reactions (e.g., Belousov-Zhabotinsky Reaction) | Ruthenium(II) bis(bipyridine) complexes | 4'-methyl and 4-carboxamide/carboxy functionalization | Modeling complex biological rhythms and signal transduction. nih.gov |
| Metalloenzymes (e.g., Carbonic Anhydrase for novel functions) | Ruthenium(II) complexes integrated into protein scaffolds | Carboxy group for covalent attachment to the protein. | Development of novel catalysts for challenging chemical transformations like water oxidation. acs.org |
Supramolecular Chemistry and Directed Assembly with Bis Bipyridin 4/ Methyl 4 Carboxybipy
Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The convergence of metal ions and organic ligands, such as functionalized bipyridines, has given rise to the highly versatile class of materials known as Metal-Organic Frameworks (MOFs) and coordination polymers. The ligand 4'-Methyl-2,2'-bipyridine-4-carboxylic acid and its analogues are exemplary building blocks in this context, offering both a chelating bipyridine site for metal coordination and a carboxylic acid group for further structural extension and functionalization.
The synthesis of these frameworks typically involves solvothermal or hydrothermal methods, where metal salts and the bipyridyl-carboxylate ligands are dissolved in a suitable solvent and heated. This process facilitates the self-assembly of the components into crystalline, porous structures. For instance, bipyridine-dicarboxylic acids have been successfully used to synthesize 2D and 3D MOFs with various metal ions like Cd(II), Zn(II), and V(III). rsc.orgacs.org The resulting frameworks often exhibit well-defined topologies, such as the square lattice (sql) topology observed in some 2D networks. rsc.org
Mixed-ligand systems are also a common strategy to introduce complexity and tune the properties of the resulting materials. For example, a combination of a dicarboxylate ligand and a bipyridine-type ligand can lead to the formation of robust frameworks with interesting magnetic or sensing properties. nih.govacs.org The bipyridine unit can act as a chelating ligand, while the carboxylate groups bridge metal centers to build up the extended network. iucr.org
Table 1: Examples of MOFs and Coordination Polymers with Bipyridine-Carboxylate Ligands
| Compound/System | Metal Ion(s) | Ligand(s) | Dimensionality/Topology | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| JMS-3 | Cd(II) | 2,2′-bipyridine-4,4′-dicarboxylic acid | 2D, sql topology | Crystalline-to-crystalline transformation upon activation. | rsc.org |
| V/BP-MOF | V(III) | 2,2′-bipyridine-4,4′-dicarboxylic acid | Nanostructure | High thermal stability and porosity, effective for dye adsorption. | acs.org |
| Ni-SIP-BPY | Ni(II) | 5-sulfoisophthalic acid, 4,4′-bipyridine | 3D | Two different Ni(II) coordination environments, useful for sensing. | acs.org |
Non-Covalent Interactions in Directed Self-Assembly
The precise architecture of supramolecular systems is governed by a delicate interplay of non-covalent interactions. In assemblies involving bipyridine-carboxylic acid ligands, hydrogen bonding and π-π stacking are the most prominent forces directing the self-assembly process.
Hydrogen bonds are crucial, particularly the robust and directional interaction between the carboxylic acid group of one ligand and the nitrogen atom of a pyridine (B92270) ring on another. nih.gov This interaction is a reliable synthon for building co-crystals and extended networks. For instance, in a co-crystal of 4,4'-bipyridine (B149096) and 3-chlorothiophene-2-carboxylic acid, a distinct O—H⋯N-based synthon is the primary organizing feature. nih.gov
Fabrication of Ordered Supramolecular Architectures
The ability of bipyridine-carboxylic acid ligands to engage in both metal coordination and a variety of non-covalent interactions makes them ideal candidates for the bottom-up fabrication of highly ordered supramolecular architectures. These can range from discrete molecular complexes to extended 1D chains, 2D layers, and 3D frameworks.
The self-assembly process can be controlled by factors such as the choice of metal ion, the specific geometry of the ligand, solvent conditions, and the presence of counter-ions. Ruthenium-bipyridine complexes of "molecular clips," for example, have been shown to self-assemble in water to form nanoscale structures like scrolls and cigars. rsc.org The formation of these ordered architectures is driven by the hydrophobic effect and π-π stacking interactions between the large aromatic surfaces of the molecules.
At the liquid-solid interface, scanning tunneling microscopy (STM) has been a powerful tool to visualize the 2D self-assembly of carboxylic acid-functionalized molecules. acs.org These studies have shown that carboxylic acids are excellent building blocks for creating stable, well-ordered monolayers due to their strong and directional hydrogen bonding capabilities. acs.org By carefully designing the ligand, it is possible to create intricate surface patterns and networks.
Host-Guest Chemistry and Molecular Recognition Phenomena
The cavities and pores within supramolecular structures built from bipyridine-carboxylic acid ligands can act as hosts for smaller guest molecules. This host-guest chemistry is central to applications in sensing, separation, and catalysis. wikipedia.org The binding of a guest is typically driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and size/shape complementarity.
Bipyridine-based ligands can be designed to have specific recognition properties. For example, rhenium-bipyridine complexes functionalized with boronic acid groups have been developed for the fluorescent sensing of glucose. nih.gov The binding of glucose to the boronic acid moiety alters the electronic properties of the complex, leading to a change in its fluorescence emission. This demonstrates the principle of molecular recognition, where the host is tailored to bind a specific guest molecule.
Furthermore, the combination of macrocycles like cyclodextrins or calixarenes with bipyridine-carboxylic acid systems can lead to sophisticated host-guest assemblies with enhanced binding affinities and selectivities. nih.govnih.gov For example, the encapsulation of parts of a molecule within a cyclodextrin (B1172386) can improve its solubility and facilitate subsequent enzyme-catalyzed reactions in aqueous media, a key strategy in biomimetic synthesis. nih.gov
Table 2: Examples of Host-Guest Systems and Molecular Recognition
| Host System | Guest Molecule(s) | Key Interaction(s) | Application/Phenomenon | Reference(s) |
|---|---|---|---|---|
| Rhenium-bipyridine boronic acid complex | Glucose | Covalent binding to boronic acid | Fluorescent sensing | nih.gov |
| 1,4,8,11-tetrabenzyl-1,4,8,11-tetraazacyclodecane + carboxylic acids | Copper(II), Silver(I) | Ion-dipole, hydrogen bonding | Synergistic solvent extraction | rsc.org |
| Methyl-β-cyclodextrin | Amphipathic glycolipids | Hydrophobic inclusion | Enhanced solubility for chemoenzymatic synthesis | nih.gov |
Hierarchical Assembly and Multi-Component Systems
Beyond the formation of simple, single-component structures, bipyridine-carboxylic acid ligands are instrumental in the construction of more complex hierarchical and multi-component systems. Hierarchical assembly refers to the process where pre-formed supramolecular structures act as building blocks for larger, more complex architectures.
An innovative strategy for creating hierarchical-pore MOFs involves an in situ self-assembly template method. nih.gov In this approach, soluble metal-organic assemblies form transiently during the MOF synthesis and act as dynamic templates, leading to the formation of a hierarchical pore structure after their removal. nih.gov This allows for the creation of materials with both micropores and mesopores, which is advantageous for applications involving large molecules.
Multi-component crystals, such as co-crystals and salts, are another important class of multi-component systems. nih.gov The interaction between different molecules, for instance, an imidazole-based drug and a co-former like trithiocyanuric acid, can lead to unique supramolecular motifs governed by a combination of strong hydrogen bonds and weaker interactions. nih.gov Similarly, one-pot multi-component reactions are a powerful tool for the efficient synthesis of complex, densely functionalized molecules from simple starting materials under green conditions. acs.org The ability to control the assembly of multiple distinct components into a single, well-defined structure is a key goal in modern supramolecular chemistry.
Computational Chemistry and Theoretical Modeling of Bis Bipyridin 4/ Methyl 4 Carboxybipy Systems
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity (e.g., DFT, TD-DFT)
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of complex molecules like bis-(bipyridin)-4,'-methyl-4-carboxy-bipyridine and its metal complexes. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly powerful for elucidating electronic structure and predicting reactivity.
DFT calculations are routinely used to determine the ground-state properties of these systems. This includes optimizing the molecular geometry, calculating vibrational frequencies, and analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical as they govern the molecule's redox properties and its behavior as a ligand in metal complexes. For instance, in related ruthenium-bipyridine complexes, DFT calculations have shown that the introduction of electron-withdrawing substituents, such as ester or amide groups, tends to localize the excited state on the substituted bipyridine ligand. researchgate.net Conversely, adding electron-donating groups like alkyl functionalities can localize the excited state on an unsubstituted bipyridine ligand. researchgate.net
The dihedral angle between the pyridine (B92270) rings in bipyridine systems is a crucial structural parameter that significantly influences their electronic properties. Quantum chemical calculations have demonstrated that twisted molecular conformations of the 4,4'-bipyridine (B149096) skeleton can directly affect its electrical conductance. mdpi.com DFT provides a reliable means to calculate the potential energy surface associated with this twisting motion, revealing the most stable conformations and the energy barriers between them.
TD-DFT is the primary tool for investigating the electronically excited states of these molecules. It allows for the calculation and interpretation of electronic absorption spectra. For example, a TD-DFT study on a similar complex, Ru(II)L2 [where L=bis(5′-methyl-2,2′-bipyridine-6-carboxylato)], was conducted to analyze its electronic spectrum, providing insights into the nature of its electronic transitions. documentsdelivered.com These calculations help to assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (π→π*) transitions.
Table 1: Representative Data from QM Calculations on Bipyridine Systems
| Computational Method | Calculated Property | System Type | Typical Finding |
|---|---|---|---|
| DFT | Ground State Geometry | 4,4'-Bipyridine Derivatives | Prediction of the dihedral angle between pyridine rings. mdpi.com |
| DFT | Frontier Orbitals (HOMO/LUMO) | Ruthenium-Bipyridine Complexes | Localization of orbitals on specific ligands based on substituents. researchgate.net |
| TD-DFT | Electronic Transitions | Ruthenium-Bipyridine Complexes | Assignment of MLCT and intra-ligand bands in the UV-Vis spectrum. documentsdelivered.com |
| DFT | Reaction Energy Profile | Bipyridine Synthesis | Calculation of activation barriers for coupling reactions. |
Molecular Dynamics (MD) Simulations of Dynamic Behavior and Intermolecular Interactions
While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules and their interactions with the surrounding environment over time. For systems involving bis-(bipyridin)-4,'-methyl-4-carboxy-bipyridine, MD simulations can model conformational changes, solvent interactions, and the assembly of supramolecular structures.
A key area of investigation for MD is the conformational dynamics of the bipyridine core. The rotation around the bond connecting the two pyridine rings leads to a flexible structure, and MD simulations can map the free energy landscape of this motion, revealing the populations of different conformers in solution.
Furthermore, the carboxy- and methyl- groups are crucial for defining intermolecular interactions. In the crystal structure of a related compound, 1,1′-bis(carboxylatomethyl)-4,4′-bipyridine-1,1′-diium, the negatively charged carboxylate groups act as hydrogen-bond acceptors, forming extensive networks with water molecules that act as hydrogen-bond donors. nih.gov MD simulations can extend this static picture by modeling the dynamic formation and breaking of these hydrogen bonds in solution, which is essential for understanding solubility, self-assembly, and interactions with biological targets. These simulations can also elucidate how the molecule interacts with and orients itself at interfaces or within larger molecular assemblies.
Table 2: Intermolecular Interactions Amenable to MD Simulation in Carboxy-Bipyridine Systems
| Interaction Type | Participating Groups | Significance | Reference for Interaction Type |
|---|---|---|---|
| Hydrogen Bonding | Carboxylate Group (Acceptor) and Water/Alcohols (Donor) | Governs solubility and formation of solvated structures. | nih.gov |
| π-π Stacking | Bipyridine Rings | Contributes to self-assembly and crystal packing. | researchgate.net |
| Electrostatic Interactions | Charged Carboxylate Group and Metal Cations/Polar Molecules | Drives binding to metallic centers and polar surfaces. | nih.gov |
| Van der Waals Forces | Methyl Group and other non-polar moieties | Influences close packing and conformational preferences. |
Prediction of Spectroscopic Signatures and Absorption/Emission Properties
Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic signatures of bipyridine-based compounds. By simulating their interaction with electromagnetic radiation, these methods can predict properties that are directly comparable to experimental measurements from UV-Vis absorption, fluorescence, and spectroelectrochemistry.
As mentioned, TD-DFT is the workhorse for predicting UV-Vis absorption spectra. For ruthenium(II) complexes with bipyridine ligands, calculations can distinguish between different types of electronic transitions. These typically include intense ligand-centered (LC) π→π* transitions in the UV region and broad, often less intense, metal-to-ligand charge transfer (MLCT) bands in the visible region. researchgate.net The calculated energies and oscillator strengths of these transitions allow for direct comparison with experimental spectra, aiding in the assignment of spectral features.
Beyond absorption, computational methods can predict emission properties. For fluorescent compounds like the ruthenium N-succinimidyl ester of bis(2,2′-bipyridine)-4′-methyl-4-carboxybipyridine, theoretical calculations can help understand its characteristic long fluorescence lifetime (around 500 nanoseconds), high photostability, and large Stokes' shift. sigmaaldrich.com By calculating the geometry of the lowest excited state and the energy of the emission, it is possible to predict the wavelength of maximum fluorescence.
Spectroelectrochemistry, which measures spectra as a function of applied potential, can also be modeled. By performing QM calculations on different redox states (e.g., the Ru(II) and Ru(III) forms of a complex), it is possible to predict the UV-Vis spectrum for each state. This has been experimentally verified for related complexes, confirming the changes in electronic structure upon oxidation or reduction. researchgate.net
Elucidation of Reaction Mechanisms and Catalytic Pathways
Theoretical modeling provides a molecular-level view of chemical reactions, enabling the elucidation of complex reaction mechanisms and catalytic pathways that are often difficult to probe experimentally. For ligands like bis-(bipyridin)-4,'-methyl-4-carboxy-bipyridine, this is particularly relevant for understanding their synthesis and their role in catalysis.
The synthesis of substituted bipyridines often involves cross-coupling reactions, such as the Suzuki coupling. researchgate.net DFT calculations can be employed to map the entire catalytic cycle of such a reaction. This involves identifying the structures and energies of all reactants, intermediates, transition states, and products. By calculating the activation energy for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination), the rate-determining step of the reaction can be identified. This knowledge is invaluable for optimizing reaction conditions—such as the choice of catalyst, solvent, or temperature—to improve yield and selectivity.
When these ligands are incorporated into catalytically active metal complexes, computational chemistry can be used to understand how they influence the catalytic process. For example, QM/MM (Quantum Mechanics/Molecular Mechanics) methods can model a catalytic reaction occurring at a metal center (the QM region) while considering the influence of the full ligand structure and solvent (the MM region). This can reveal how the electronic and steric properties of the methyl and carboxy substituents on the bipyridine frame tune the reactivity of the catalytic center, for instance, by altering redox potentials or the stability of key intermediates.
In Silico Ligand Design and Optimization Principles
In silico methods are central to modern rational drug design and materials science, providing a framework for designing and optimizing ligands with desired properties before their synthesis. For bipyridine-based systems, these principles are applied to tune characteristics ranging from biological activity to photophysical performance.
A common strategy is Quantitative Structure-Activity Relationship (QSAR) modeling. In this approach, a statistical model is built to correlate structural descriptors of a series of molecules with their measured activity (e.g., binding affinity or catalytic efficiency). tandfonline.com For a new, unsynthesized ligand like a derivative of bis-(bipyridin)-4,'-methyl-4-carboxy-bipyridine, its structural descriptors can be calculated and fed into the QSAR model to predict its activity. tandfonline.com
Pharmacophore modeling is another powerful technique, particularly in drug discovery. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) required for binding to a specific biological target. By creating a pharmacophore model based on known active ligands, large chemical databases can be screened virtually to identify new molecules that fit the model. nih.govnih.gov This approach could be used to design new bipyridine derivatives with enhanced affinity for a particular protein.
Molecular docking is a method that predicts the preferred orientation of a ligand when bound to a target receptor. researchgate.nettandfonline.com This technique is used to assess the binding mode and estimate the binding affinity. For a ligand like bis-(bipyridin)-4,'-methyl-4-carboxy-bipyridine, docking studies can reveal how the methyl and carboxy groups interact with amino acid residues in a protein's active site, guiding modifications to improve these interactions and, consequently, the ligand's potency and selectivity.
Table 3: Overview of In Silico Design Principles for Bipyridine Ligands
| Technique | Principle | Application Goal for Bipyridine Systems | Reference for Principle |
|---|---|---|---|
| QSAR | Correlates molecular structure with biological activity or chemical properties. | Predict the activity of novel derivatives before synthesis. | tandfonline.com |
| Pharmacophore Modeling | Identifies essential 3D features for molecular recognition at a target. | Screen for new chemical scaffolds with desired binding features. | nih.govnih.gov |
| Molecular Docking | Predicts the binding pose and affinity of a ligand to a receptor. | Optimize ligand-protein interactions to enhance potency and selectivity. | researchgate.net |
| Virtual Screening | Uses computational methods to search large libraries of compounds for potential hits. | Identify novel bipyridine-based lead compounds for a specific target. | nih.gov |
Advanced Methodologies for Structural and Electronic Characterization of Bis Bipyridin 4/ Methyl 4 Carboxybipy Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of molecules in solution. For diamagnetic d⁶ ruthenium(II) complexes like bis-(2,2'-bipyridine)(4'-methyl-4-carboxy-2,2'-bipyridine)ruthenium(II), ¹H and ¹³C NMR provide a wealth of information.
The ¹H NMR spectrum of such an asymmetric complex is characteristically complex. Due to the octahedral geometry, the two unsubstituted bipyridine ligands are chemically inequivalent, and within each ligand, the protons are diastereotopic. This results in a distinct signal for each aromatic proton. nih.govresearchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are essential for unambiguously assigning these proton signals. nih.govresearchgate.net
In related bis(2,2'-bipyridine)(4,4'-dialkyl-2,2'-bipyridine)ruthenium(II) complexes, the aromatic protons of the bipyridine ligands typically resonate in the downfield region between 7.0 and 9.0 ppm. researchgate.net The protons on the substituted bipyridine ligand (4'-methyl-4-carboxy-2,2'-bipyridine) will also show distinct chemical shifts, with the methyl group appearing as a singlet in the upfield region. The chemical shifts are sensitive to the electronic environment and can be influenced by the solvent and the nature of the counter-ions. researchgate.net
Table 2: Representative ¹H NMR Chemical Shifts for Protons on Unsubstituted Bipyridine Ligands in a [Ru(bipy)₂(dialkyl-bipy)]²⁺ Complex (in (CD₃)₂SO)
| Proton | Chemical Shift (δ, ppm) |
|---|---|
| H-3,3' | 8.80 (d) |
| H-4,4' | 8.14 (t) |
| H-5,5' | 7.52 (t) |
| H-6,6' | 7.70 (d) |
Data adapted from a study on bis(2,2'-bipyridine)(4,4'-dialkyl-2,2'-bipyridine)ruthenium(II) salts. researchgate.net
¹³C NMR spectroscopy complements the proton data, providing information on the carbon framework of the ligands. nih.gov ¹⁵N NMR can also be employed to directly probe the nitrogen atoms coordinated to the ruthenium center. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Coordination Modes
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and probe the coordination of ligands to the metal center.
In the FTIR spectrum of a bis-(2,2'-bipyridine)(4'-methyl-4-carboxy-2,2'-bipyridine)ruthenium(II) complex, characteristic bands for the bipyridine ligands appear in the 1400-1610 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations. mdpi.comacs.org The coordination of the bipyridine ligands to the ruthenium center is confirmed by the presence of a low-intensity band in the low-wavenumber region, which can be attributed to Ru-N stretching vibrations. mdpi.com
The carboxylic acid group of the 4'-methyl-4-carboxy-2,2'-bipyridine ligand gives rise to distinct vibrational bands. The C=O stretching vibration (ν(C=O)) is expected to appear around 1700 cm⁻¹, while the O-H stretch will produce a broad band in the 2500-3300 cm⁻¹ region. Upon deprotonation to form a carboxylate, these bands are replaced by asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations, typically observed around 1550-1620 cm⁻¹ and 1300-1420 cm⁻¹, respectively. mdpi.com
Raman spectroscopy provides complementary information. For ruthenium bipyridine complexes, resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic transition, can be used to selectively enhance vibrations associated with specific parts of the molecule, such as the bipyridine ligands involved in a metal-to-ligand charge transfer. acs.org
Table 3: Typical FTIR Vibrational Frequencies for Ruthenium Bipyridine Complexes
| Vibration Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) | mdpi.com |
| C-H stretch (aryl) | 3064 - 3103 | nih.gov |
| C=O stretch (carboxylic acid) | ~1700 | General |
| C=N stretch (bipyridine) | 1571 - 1609 | nih.govmdpi.com |
| C=C stretch (bipyridine) | 1400 - 1500 | researchgate.net |
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopies are fundamental for probing the electronic structure and photophysical properties of ruthenium polypyridyl complexes. The absorption spectrum of a bis-(2,2'-bipyridine)(4'-methyl-4-carboxy-2,2'-bipyridine)ruthenium(II) complex is dominated by two types of transitions.
Ligand-Centered (LC) Transitions: Intense absorption bands in the ultraviolet (UV) region (typically < 350 nm) are assigned to π → π* transitions within the aromatic bipyridine ligands. mdpi.comnih.gov
Metal-to-Ligand Charge Transfer (MLCT) Transitions: A broad and intense absorption band in the visible region, often centered around 450-550 nm, is the hallmark of these complexes. mdpi.comlibretexts.org This band arises from the promotion of an electron from a metal-based d-orbital (t₂g) to a ligand-based π* orbital (dπ(Ru) → π*(bpy)). This transition is responsible for the characteristic color of these complexes. The exact position and shape of the MLCT band can be tuned by the substituents on the bipyridine ligands and are also sensitive to the solvent environment. mdpi.comacs.org
Upon excitation into the MLCT band, the complex can relax to a long-lived triplet MLCT (³MLCT) excited state. libretexts.org This excited state can then decay back to the ground state via phosphorescence, typically emitting light in the orange-red region of the spectrum (around 600-650 nm). The study of the emission properties, including quantum yield and lifetime, is crucial for applications in areas such as sensing and photoredox catalysis.
Table 4: Representative Electronic Transition Data for Ruthenium(II) Polypyridyl Complexes
| Transition Type | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Description | Reference |
|---|---|---|---|---|
| π → π* (LC) | ~285 | - | Ligand-centered transitions | libretexts.org |
| ¹MLCT | ~452 | - | Singlet metal-to-ligand charge transfer | mdpi.comlibretexts.org |
X-ray Absorption (XAS) and X-ray Emission (XES) Spectroscopies for Electronic State Probing
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the electronic structure and local coordination environment of the absorbing atom. For ruthenium complexes, the Ru L₃-edge (2p → 4d transition) is particularly informative. acs.org
X-ray Absorption Near-Edge Structure (XANES) refers to the features at the absorption edge. The shape and energy of the edge are sensitive to the oxidation state and coordination geometry of the ruthenium center. For instance, a shift in the absorption edge to higher energy is indicative of an increase in the metal's oxidation state (e.g., from Ru(II) to Ru(III)). researchgate.net Time-resolved XAS can track the evolution of the electronic and geometric structure following photoexcitation, providing direct insight into the dynamics of MLCT and metal-centered (MC) excited states. acs.orgnih.gov
Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillations that occur at energies above the absorption edge. Analysis of the EXAFS region can yield precise information about the number, type, and distance of the atoms in the immediate vicinity of the ruthenium center, complementing the data obtained from X-ray diffraction.
X-ray Emission Spectroscopy (XES) is a complementary technique that probes the occupied electronic states. By analyzing the emitted X-rays following core-hole creation, XES can provide insights into the character of the molecular orbitals involved in bonding.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons (paramagnetic species). While the ground state of a Ru(II) (d⁶, low-spin) complex like bis-(2,2'-bipyridine)(4'-methyl-4-carboxy-2,2'-bipyridine)ruthenium(II) is diamagnetic (S=0) and therefore EPR-silent, EPR spectroscopy is invaluable for studying its paramagnetic derivatives.
Paramagnetic species can be generated through chemical or electrochemical oxidation to form a Ru(III) (d⁵, S=1/2) complex, or through photochemical processes. The photochemically generated ³MLCT excited state is a triplet (S=1) and can, in principle, be studied by EPR. More commonly, the one-electron oxidized Ru(III) form is investigated. The EPR spectrum of a frozen solution of a Ru(III) polypyridyl complex typically shows an anisotropic signal, from which the principal components of the g-tensor (gₓ, gᵧ, g₂) can be extracted. researchgate.net These g-values are characteristic of the electronic structure of the Ru(III) ion in its specific coordination environment. For example, photochemically generated [Ru(bpy)₃]³⁺ exhibits a rhombic EPR signal characteristic of a low-spin d⁵ ion in a distorted octahedral environment. researchgate.net
Mass Spectrometry Techniques (ESI-MS, MALDI-TOF) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and composition of newly synthesized complexes. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for analyzing large, non-volatile, and thermally labile molecules like ruthenium polypyridyl complexes.
ESI-MS is performed on a solution of the complex. The resulting spectrum for a cationic complex like [Ru(bpy)₂(mcbpy)]²⁺ (where mcbpy is 4'-methyl-4-carboxy-bipyridine) would typically show a prominent peak corresponding to the intact dication [M]²⁺ or, if counter-ions are present, a peak for the ion pair [M+PF₆]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition. rsc.org The isotopic pattern of the peaks, which arises from the natural abundance of ruthenium and other elemental isotopes, serves as a definitive fingerprint for the complex and must match the simulated pattern. nih.gov
MALDI-Time-of-Flight (TOF) MS is another powerful technique, often used for analyzing polymers or other large molecules. The ruthenium complex is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization and desorption of the analyte. d-nb.info This technique can also be used to characterize ruthenium complexes and their adducts. nih.gov
Electrochemical Techniques (Cyclic Voltammetry, Chronoamperometry) for Redox Processes
Electrochemical methods are indispensable for probing the redox behavior of bis-(bipyridine)-4'-methyl-4-carboxy-bipyridine complexes, which are typically based on a central metal ion like Ruthenium(II). These techniques provide critical insights into the electron transfer processes, the stability of different oxidation states, and the electronic influence of the ligands on the metal center.
Cyclic Voltammetry (CV) is a primary tool for investigating the redox properties of these complexes. In a typical CV experiment, the potential applied to a working electrode is swept linearly from a starting potential to a switching potential and then back. The resulting current is measured as a function of the applied potential, producing a characteristic voltammogram.
For a complex such as [Ru(bpy)₂(4'-methyl-4-carboxy-2,2'-bipyridine)]²⁺, the cyclic voltammogram reveals key information. The metal-centered oxidation, typically a one-electron Ru(II)/Ru(III) couple, is observed as a reversible wave at positive potentials. The exact potential of this redox couple is sensitive to the electronic nature of the ancillary ligands. The presence of the electron-donating methyl group on one bipyridine ligand and the electron-withdrawing carboxylic acid group on the other allows for fine-tuning of these redox potentials. For instance, increasing the electron-donating strength of substituents on the bipyridine ligands leads to a cathodic (less positive) shift of the Ru(II)/Ru(III) oxidation potential, making the complex easier to oxidize. acs.org Conversely, electron-withdrawing groups make oxidation more difficult, shifting the potential to more anodic (positive) values. rsc.org
Ligand-based reductions are also observed at more negative potentials. These are typically associated with the sequential addition of electrons to the π* orbitals of the bipyridine ligands. The first of these reductions can be irreversible, particularly if it is associated with chemical changes like the deprotonation of the carboxylic acid group under the experimental conditions. rsc.org Subsequent reductions at more negative potentials are often reversible and correspond to the bipyridine radical anion formation. rsc.orgacs.org
Chronoamperometry , another valuable electrochemical technique, involves stepping the potential of the electrode from a value where no reaction occurs to a potential where the redox process of interest is diffusion-controlled. The resulting current is monitored as a function of time. This method is particularly useful for determining the diffusion coefficient of the complex and for studying the kinetics of coupled chemical reactions.
The research findings for related Ruthenium(II) bipyridine complexes provide a framework for understanding the expected redox behavior. Studies on similar complexes have shown that the Ru(II)/Ru(III) oxidation is a fully reversible process, both chemically and electrochemically. researchgate.net The electrochemical data, often presented in tabular format, allows for a comparative analysis of how different substituents on the bipyridine ligands modulate the electronic properties of the metal center.
Interactive Data Table: Redox Potentials of Related Ruthenium(II) Bipyridine Complexes
| Complex | Ru(II)/Ru(III) E₁/₂ (V vs. Fc/Fc⁺) | First Ligand Reduction Epc (V vs. Fc/Fc⁺) | Solvent | Reference |
| [Ru(bpy)₃]²⁺ | +0.893 | - | CH₃CN | researchgate.net |
| [Ru(bpy)₂(H₂dcbpy)]²⁺ | +0.992 | - | CH₃CN | researchgate.net |
| [Ru(H₂dcbpy)₂(dcbpy)] | - | -1.37 | CH₃CN | rsc.org |
| [Ru(H₂dcbpy)₃]Cl₂ | +1.62 (vs Ag⁺/Ag) | -1.57 | CH₃CN | rsc.org |
| [Ru(bpy)₂(4-HCOO-4′-pyCH₂NHCO-bpy)]²⁺ | +0.996 | - | CH₃CN | researchgate.net |
| H₂dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid |
This table is based on data from related compounds to illustrate typical values. The exact values for the title compound may vary.
Scanning Probe Microscopy (AFM, STM) for Surface Morphology and Nanoscale Assembly
Scanning Probe Microscopy (SPM) techniques, including Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), are powerful tools for visualizing and manipulating matter at the nanoscale. For bis-(bipyridine)-4'-methyl-4-carboxy-bipyridine complexes, these methods are crucial for studying their self-assembly on surfaces, which is a key aspect of their application in molecular devices and sensors.
The carboxylic acid group on the 4'-methyl-4-carboxy-bipyridine ligand provides a versatile anchor for immobilizing the complex onto various substrates, such as metal oxides (e.g., TiO₂, ZnO) or conductive surfaces like gold. acs.orgacs.org This directed attachment facilitates the formation of ordered self-assembled monolayers (SAMs).
Scanning Tunneling Microscopy (STM) , on the other hand, relies on the quantum mechanical tunneling of electrons between a sharp metallic tip and a conductive sample. By measuring the tunneling current as the tip is scanned across the surface, a high-resolution image of the surface's electronic structure and topography can be generated. STM offers sub-molecular resolution, making it possible to visualize the arrangement and orientation of individual molecules within a self-assembled monolayer. For ruthenium complexes anchored to a conductive surface, STM can provide detailed information about their packing density and the long-range order of the assembly. Studies on similar bipyridine-functionalized molecules have demonstrated their ability to form well-ordered, three-dimensional, multi-layered shell structures, indicating a propensity for organized nanoscale assembly. rsc.org
The combination of the planar bipyridine ligands and the specific anchoring of the carboxylic acid group promotes π-π stacking interactions between adjacent complexes, which drives the self-assembly process. nih.gov Research on related amphiphilic ruthenium tris-bipyridyl derivatives has shown that these molecules can form stable monolayers at interfaces, and the structure of these assemblies can be controlled by factors such as the nature of the counterions. edcc.com.cn The resulting nanostructures, which can range from simple monolayers to more complex architectures like scroll- or cigar-like formations, are of significant interest for the development of functional nanomaterials. rsc.org
Emerging Research Frontiers and Future Perspectives for Bis Bipyridin 4/ Methy 4 Carboxybipy Derivatives
Integration into Advanced Functional Materials and Devices (Conceptual Framework)
The unique molecular architecture of bis-(bipyridin)-4/'-methyl-4-carboxybipy derivatives, often coordinated with a central metal ion like ruthenium, provides a robust platform for their integration into a variety of advanced functional materials. The carboxyl group offers a key anchoring point for immobilization onto semiconductor surfaces, nanoparticles, and polymer matrices. This covalent linkage facilitates efficient charge transfer, a critical process in many electronic and optoelectronic devices. The bipyridyl ligands, with their extensive π-systems, contribute to the compound's stability and rich electronic properties.
Sustainable Chemistry Initiatives in Ligand and Complex Design
The development of sustainable chemical processes is a paramount goal in modern research. For ligands like 4'-methyl-4-carboxybipyridine and their corresponding metal complexes, sustainable initiatives focus on several key areas:
By adhering to these principles, the environmental footprint associated with the production of these valuable compounds can be significantly reduced.
Artificial Photosynthesis and Solar Fuel Production Concepts
Artificial photosynthesis aims to replicate the natural process of converting sunlight, water, and carbon dioxide into chemical energy in the form of solar fuels (e.g., hydrogen or methanol). Ruthenium complexes of bis-(bipyridin)-4/'-methyl-4-carboxybipy are leading candidates for the role of the photosensitizer in these systems. Their function is to absorb solar energy and initiate the electron transfer reactions necessary for fuel production.
A typical conceptual framework for a water-splitting system involves a photosensitizer, a water oxidation catalyst, and a proton reduction catalyst. The process begins with the absorption of a photon by the ruthenium complex, which promotes it to an excited state. This excited state can then transfer an electron to the proton reduction catalyst, initiating the production of hydrogen. The oxidized photosensitizer is subsequently regenerated by accepting an electron from the water oxidation catalyst, which in turn oxidizes water to produce oxygen.
The 4'-methyl-4-carboxybipyridine ligand plays a crucial role in these systems by providing a stable coordination environment for the ruthenium center and offering a site for attachment to other components of the photosynthetic assembly.
Advanced Sensing Mechanisms (Focus on Chemical Principles, not device specifics)
The inherent luminescent properties of ruthenium bipyridyl complexes make them highly suitable for advanced chemical sensing applications. The underlying principle often involves the modulation of the complex's luminescence in the presence of a specific analyte. This can occur through several mechanisms:
Derivatives of bis-(bipyridin)-4/'-methyl-4-carboxybipy can be chemically modified to introduce specific recognition sites for a wide range of analytes, from metal ions to small organic molecules. An activated ester of a ruthenium complex, for example, can be used for the acylation of amino acid side chain amines, enabling its use in protein gel staining with high sensitivity. chemicalbook.com
Challenges and Opportunities in Scalable Synthesis and Application Development
Despite the promising properties and potential applications of bis-(bipyridin)-4/'-methyl-4-carboxybipy derivatives, several challenges remain in their scalable synthesis and widespread application.
Challenges:
Opportunities:
Overcoming these challenges will be crucial for unlocking the full potential of bis-(bipyridin)-4/'-methyl-4-carboxybipy derivatives and translating their success from the laboratory to industrial applications.
Compound Names
Q & A
Q. What established synthetic routes are available for BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis often involves coupling reactions between bipyridine derivatives and methyl-carboxylate precursors. For example, acid chloride intermediates (e.g., as seen in analogous biphenyl syntheses) can react with amino-functionalized bipyridines under anhydrous conditions . Optimization includes:
- Temperature control (e.g., maintaining 60–80°C to avoid side reactions).
- Catalyst selection (e.g., palladium-based catalysts for cross-coupling).
- Solvent choice (polar aprotic solvents like DMF enhance solubility of intermediates).
Yield improvements are achieved by iterative purification via column chromatography and monitoring via TLC or HPLC .
Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Validate purity using a linear calibration curve (e.g., 0.025–0.903 µg/ml range with R² = 0.999) and quantify impurities via detection limits (LOD = 0.007 µg/ml, LOQ = 0.024 µg/ml) .
- X-ray Crystallography : Resolve molecular geometry using single-crystal data (e.g., space group , unit cell parameters ) to confirm carboxylate and methyl substituent positions .
- NMR Spectroscopy : Use - and -NMR to verify proton environments and carbon backbone integrity, comparing shifts to known bipyridine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic structures for BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY?
- Methodological Answer : Discrepancies often arise from dynamic molecular conformations in solution vs. solid-state rigidity. Strategies include:
- Variable-Temperature NMR : Probe conformational flexibility by analyzing signal splitting or coalescence at elevated temperatures.
- DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to experimental data to identify dominant conformers .
- Complementary Techniques : Pair X-ray data with IR spectroscopy to validate hydrogen bonding or carboxylate coordination modes observed crystallographically .
Q. What strategies improve the stability of BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY under varying experimental conditions (e.g., acidic/oxidizing environments)?
- Methodological Answer : Stability studies should include:
- pH-Dependent Degradation Tests : Monitor decomposition via UV-Vis at pH 2–12 (carboxylate groups are prone to protonation/deprotonation).
- Oxidative Stress Assays : Expose the compound to H₂O₂ or O₂ and track degradation products using LC-MS.
- Protective Ligand Design : Introduce steric hindrance (e.g., methyl groups) or electron-withdrawing substituents to mitigate oxidation, as seen in analogous Sn(IV) chloride complexes .
Q. How can computational methods guide the design of BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY derivatives for coordination chemistry applications?
- Methodological Answer :
- Molecular Docking : Predict binding affinities with metal ions (e.g., Ru²⁺ or Ir³⁺) using AutoDock Vina, focusing on carboxylate and bipyridine donor sites.
- Electronic Structure Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) via DFT to assess redox activity and ligand-to-metal charge transfer potential.
- Thermodynamic Stability : Compute Gibbs free energy changes for complexation reactions to prioritize synthetically viable derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
